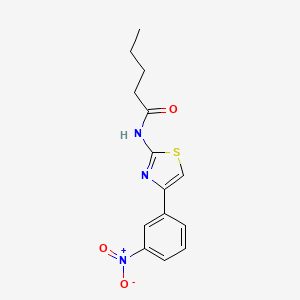

N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide

Description

Properties

IUPAC Name |

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-2-3-7-13(18)16-14-15-12(9-21-14)10-5-4-6-11(8-10)17(19)20/h4-6,8-9H,2-3,7H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVGORHPWFZOAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide typically involves the following steps:

Nitration: The nitro group is introduced to the phenyl ring using nitration agents such as nitric acid.

Amide Formation: The pentanamide group is attached to the thiazole ring through an amide coupling reaction, often using coupling agents like carbodiimides or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amino group, resulting in different derivatives.

Substitution: The thiazole ring can undergo substitution reactions, where different groups replace the hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitrate esters.

Reduction Products: Amino derivatives, hydrazine derivatives.

Substitution Products: Alkylated thiazoles, arylated thiazoles.

Scientific Research Applications

Antioxidant and Neuroprotective Properties

Recent studies have highlighted the potential of thiazole derivatives, including N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide, as antioxidants and selective inhibitors of human monoamine oxidase (hMAO). The compound has shown promise in the treatment of neurodegenerative disorders by selectively inhibiting the hMAO-B isoform, which is implicated in the breakdown of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters, providing neuroprotective effects.

Case Study: Structure-Activity Relationship Analysis

A study synthesized various derivatives of thiazole compounds and evaluated their biological activities. The results indicated that the presence of a nitro group at the meta position on the phenyl ring was crucial for enhancing MAO-B inhibitory activity. Molecular modeling studies provided insights into the interactions between these compounds and their targets, suggesting that modifications to the thiazole nucleus could optimize efficacy against neurodegenerative diseases .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. This compound has been assessed for its ability to inhibit various bacterial strains, showcasing significant antibacterial activity. This is particularly relevant in the context of increasing antibiotic resistance.

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that thiazole derivatives could serve as a basis for developing new antimicrobial agents .

Cancer Therapy

The compound has been explored for its potential role in cancer therapy, particularly due to its ability to activate apoptotic pathways in cancer cells. Activators of BAX (BCL-2-associated X protein), which is often suppressed in cancer cells, could enhance the efficacy of existing treatments by promoting apoptosis selectively in tumor cells.

Case Study: BAX Activation in Cancer Models

Research has demonstrated that compounds similar to this compound can activate BAX, leading to increased apoptosis in various cancer cell lines. For example, a study showed that treatment with a thiazole derivative resulted in significant tumor regression in xenograft models without harming normal tissues .

Mechanism of Action

The mechanism by which N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the thiazole ring play crucial roles in its biological activity, influencing processes such as enzyme inhibition, receptor binding, and cellular signaling.

Comparison with Similar Compounds

Table 1: Key Physicochemical and Spectral Data of Selected Thiazolyl Amides

Key Observations :

- Substituent Effects: The presence of a 3-nitrophenyl group in the target compound differentiates it from coumarin-linked (5b) or pyridyl-substituted (GSK1570606A) analogues.

- Acyl Chain Variations: Replacing benzamide (e.g., in compounds) with pentanamide retains adenosine receptor affinity but may alter pharmacokinetics due to increased lipophilicity .

Antimicrobial Activity

- Compound 16 (N-[4-(4-chlorophenyl)thiazol-2-yl]-2-amino-5-(3-nitroguanidino)pentanamide) exhibits a MIC of 11 µM against bacterial strains, attributed to the nitroguanidino side chain enhancing membrane penetration . The target compound’s 3-nitrophenyl group may similarly disrupt microbial membranes or enzymes.

Enzyme Binding and Receptor Affinity

- N-[4-(2-pyridyl)thiazol-2-yl]benzamides () exhibit micromolar adenosine affinities (Kᵢ ~1–10 µM). Substituting benzamide with cyclopentanamide retains activity, implying pentanamide derivatives may also maintain receptor interactions .

Biological Activity

N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a nitrophenyl group and a pentanamide chain. The structural formula can be represented as follows:

This compound is characterized by the presence of a nitro group, which is known to influence its biological activity.

1. Antioxidant Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antioxidant properties. The presence of the nitrophenyl moiety enhances the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

2. Inhibition of Monoamine Oxidase

The compound has been evaluated for its inhibitory effects on human monoamine oxidase (hMAO), particularly the hMAO-B isoform. Selective inhibition of hMAO-B is beneficial for treating neurodegenerative disorders such as Parkinson's disease. Studies have shown that derivatives with a similar thiazole structure can effectively inhibit hMAO-B, suggesting potential therapeutic applications .

3. Anticancer Activity

This compound has demonstrated promising anticancer activities in various studies. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been noted, making it a candidate for further development in cancer therapy .

4. Antifungal and Antimicrobial Properties

The compound exhibits antifungal activity against various strains, including those resistant to conventional treatments. Its mechanism involves disrupting fungal cell wall synthesis and function, which is critical for effective antifungal action . Additionally, it has shown antibacterial properties against several pathogens, enhancing its potential as a broad-spectrum antimicrobial agent .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The nitro group plays a crucial role in scavenging reactive oxygen species (ROS), thereby reducing oxidative damage.

- Enzyme Inhibition : The compound interacts with specific enzymes such as hMAO-B, leading to decreased levels of neurotoxic metabolites.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at specific phases, leading to reduced proliferation .

Structure-Activity Relationship (SAR)

The efficacy of this compound and its derivatives can be analyzed through SAR studies:

| Structural Feature | Activity Impact |

|---|---|

| Nitro Group | Enhances antioxidant and enzyme inhibition |

| Thiazole Ring | Essential for biological activity |

| Pentanamide Chain | Influences solubility and bioavailability |

Studies indicate that modifications to the nitrophenyl or thiazole moieties can significantly alter the compound's potency and selectivity against various biological targets.

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in neurodegenerative disease models .

- Antifungal Efficacy : In vitro tests showed that this compound exhibited significant activity against Candida species, outperforming some standard antifungal agents .

Q & A

Basic: What are the optimized synthetic routes for N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide, and what critical parameters influence yield and purity?

Answer:

Synthesis typically involves multi-step reactions starting with thiazole ring formation followed by amide coupling. Key steps include:

- Thiazole precursor preparation : Reacting 3-nitrobenzaldehyde with thiourea derivatives under acidic conditions to form the thiazole core .

- Amide coupling : Using pentanoyl chloride or activated pentanoic acid derivatives with the thiazol-2-amine intermediate under Schotten-Baumann conditions (e.g., NaOH, dichloromethane) .

- Critical parameters :

- Temperature control : Excess heat during coupling can lead to nitro group reduction or thiazole ring decomposition .

- Inert atmosphere : Prevents oxidation of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product from by-products like unreacted nitro precursors .

Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Answer:

- 1H/13C NMR : Confirm the integration of aromatic protons (e.g., 3-nitrophenyl group) and the pentanamide chain’s methylene/methyl protons .

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate the molecular formula (C₁₄H₁₄N₃O₃S) with <5 ppm error .

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced: How does the nitro group at the 3-position of the phenyl ring influence the compound’s electronic properties and reactivity?

Answer:

The 3-nitro group is a strong electron-withdrawing group (EWG) that:

- Modulates electronic density : Reduces electron density on the thiazole ring, enhancing electrophilic substitution resistance .

- Affects biological activity : Stabilizes charge-transfer interactions with biological targets (e.g., enzyme active sites) . Computational studies (DFT) show a Hammett σₚ value of ~0.71, correlating with increased acidity of the thiazole NH .

- Reactivity trade-offs : While EWGs improve metabolic stability, they may reduce solubility (logP ~3.2), necessitating formulation adjustments .

Advanced: What experimental strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?

Answer:

- Pharmacokinetic profiling : Measure plasma protein binding (e.g., using equilibrium dialysis) to assess bioavailability discrepancies .

- Metabolite identification : LC-MS/MS analysis of liver microsomes can reveal rapid metabolism (e.g., nitro reduction to amine derivatives) that diminishes in vivo efficacy .

- Dose-response recalibration : Adjust in vivo dosing based on in vitro IC50 values (e.g., scaling by allometric factors) .

Advanced: What mechanistic hypotheses explain this compound’s selective inhibition of kinases like Nek2?

Answer:

- Molecular docking : The nitro group forms hydrogen bonds with Lys44 and Glu61 in Nek2’s ATP-binding pocket, while the thiazole ring engages in π-π stacking with Phe62 .

- Kinase selectivity assays : Test against a panel of 50+ kinases (e.g., Hec1, CDK2) to identify off-target effects. For example, IC50 for Nek2 is ~0.8 μM, while Hec1 inhibition requires >10 μM .

- Mutagenesis studies : Replace key residues (e.g., Lys44Ala) to confirm binding interactions .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?

Answer:

- Modify the amide chain : Replace pentanamide with cyclopentanamide to enhance rigidity and improve binding (retains adenosine affinity, as shown in cyclopentanamide analogs ).

- Nitro group substitution : Replace with cyano (-CN) to maintain EWG effects while reducing mutagenic potential .

- Thiazole ring substitutions : Introduce methylthio (-SMe) at C4 to boost lipophilicity (logP increases by ~0.5) and membrane permeability .

Basic: What stability challenges arise during storage of this compound, and how can they be mitigated?

Answer:

- Photodegradation : The nitro group is light-sensitive. Store in amber vials under argon at -20°C .

- Hydrolysis : Amide bonds degrade in aqueous buffers (pH >8). Use lyophilized form for long-term storage .

- Analytical monitoring : Regular HPLC checks (every 3 months) to detect degradation products like 3-nitrobenzoic acid .

Advanced: What analytical methods are recommended for quantifying this compound in complex biological matrices?

Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 312 → 194 (quantifier) and 312 → 152 (qualifier) .

- Sample preparation : Protein precipitation with acetonitrile (1:3 ratio) followed by SPE cleanup (C18 cartridges) .

- Validation parameters : Ensure linearity (R² >0.99), LOD <10 ng/mL, and recovery >85% .

Advanced: How can researchers interpret contradictory IC50 values reported across different cell lines?

Answer:

- Cell line variability : Test in isogenic cell lines (e.g., Nek2-overexpressing vs. knockout) to isolate target-specific effects .

- Assay conditions : Standardize ATP concentrations (1 mM in kinase assays) and incubation times (60 min) .

- Data normalization : Use Z-factor analysis to account for plate-to-plate variability .

Advanced: What computational tools are most effective for predicting this compound’s ADMET properties?

Answer:

- ADMET Prediction : Use SwissADME for solubility (ESOL model) and BOILED-Egg for blood-brain barrier penetration .

- Toxicity screening : ProTox-II predicts nitro group-related hepatotoxicity (Probability ~0.65) .

- MD simulations : GROMACS simulations (50 ns) assess stability in lipid bilayers for membrane permeability insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.